Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate
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Overview
Description
The compound “Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate” likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The “3-methyl” indicates a methyl group attached to the third carbon of the thiophene ring. The “5-oxovalerate” part suggests the presence of a valeric acid derivative .
Molecular Structure Analysis
The molecular structure would likely show the thiophene ring with the attached groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Thiophenes are known to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the oxovalerate group might also allow for reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophenes generally have properties similar to benzene, being aromatic compounds .Scientific Research Applications
Heterocyclic Compound Synthesis
Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate, closely related to Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate, has been studied for its reactivity with various compounds in the presence of triethylamine to form 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives. These derivatives have potential applications in the synthesis of heterocyclic compounds, particularly in pharmaceuticals and organic chemistry (Hachiyama et al., 1983).
Peroxide Formation and Ring Closure Reactions
In the context of organic peroxides, the reaction of hydrogen peroxide with ethyl acetoacetate, a compound structurally related to Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate, has been investigated. This study highlights the formation of ethyl 3,3-dihydroperoxybutyrate, which undergoes novel ring closure reactions, demonstrating the potential of Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate in exploring peroxide chemistry and its applications (Cubbon & Hewlett, 1968).
Anti-HIV Medicinal Chemistry
Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate's structural analogues have shown promise in medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors. The modification of structural components of these compounds demonstrates significant activity against HIV-1, underscoring the potential therapeutic applications of Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate in antiviral drug development (De Martino et al., 2005).
Chemical Reactivity and Synthesis
Studies on the synthesis of new pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives, which are structurally related to Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate, contribute to the understanding of its chemical reactivity. These findings are significant for the synthesis of complex organic molecules, particularly in the realm of heterocyclic chemistry and potential pharmaceutical applications (Ahmed, 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-(3-methylthiophen-2-yl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-3-15-11(14)6-4-5-10(13)12-9(2)7-8-16-12/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNIYBDJUCUDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264660 |
Source
|
Record name | Ethyl 3-methyl-δ-oxo-2-thiophenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501264660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate | |
CAS RN |
951889-13-7 |
Source
|
Record name | Ethyl 3-methyl-δ-oxo-2-thiophenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methyl-δ-oxo-2-thiophenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501264660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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